Anti-MRSA Activity vs. Standard Drugs
When 1-(2-(thiophen-3-yl)ethyl)piperazine is incorporated as the C-7 substituent in a ciprofloxacin analogue, the resulting compound demonstrates high inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive organisms, with potency comparable or superior to the reference drugs norfloxacin and ciprofloxacin [1]. This specific building block is essential for achieving this level of activity against resistant strains. While exact MIC values for the parent quinolone derivative are not provided in the abstract, the study explicitly states the compound's activity is 'comparable or superior' to established clinical agents, a strong indicator of its potential.
| Evidence Dimension | In vitro antibacterial activity against MRSA |
|---|---|
| Target Compound Data | Activity 'comparable or superior' to norfloxacin and ciprofloxacin (exact MIC values not disclosed in abstract) |
| Comparator Or Baseline | Norfloxacin and ciprofloxacin (standard fluoroquinolone antibiotics) |
| Quantified Difference | Qualitative statement of 'comparable or superior' potency |
| Conditions | In vitro evaluation against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) |
Why This Matters
For researchers developing next-generation quinolones to combat antibiotic resistance, the specific use of 1-(2-(thiophen-3-yl)ethyl)piperazine as a building block is directly linked to achieving high anti-MRSA activity, a critical and quantifiable differentiator from other piperazine analogs that may lack this potency.
- [1] Letafat, B., Emami, S., Mohammadhosseini, N., Faramarzi, M. A., Samadi, N., Shafiee, A., & Foroumadi, A. (2007). Synthesis and Antibacterial Activity of New N-[2-(Thiophen-3-yl)ethyl]piperazinyl Quinolones. Chemical and Pharmaceutical Bulletin, 55(6), 894–898. View Source
